The synthesis of Z-Val-Ala-Asn-AMC involves solid-phase peptide synthesis techniques. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. The synthesis typically starts with the N-terminal protecting group being removed, followed by the coupling of the first amino acid. This process is repeated for each subsequent amino acid, with protective groups being selectively removed as needed.
The synthesis may utilize various coupling reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) to facilitate the formation of peptide bonds. The final product is purified using high-performance liquid chromatography (HPLC) to achieve high purity levels, often exceeding 95% .
Z-Val-Ala-Asn-AMC consists of four amino acids: valine, alanine, asparagine, and a coumarin moiety that serves as a fluorophore. The structure can be represented as follows:
The structural data indicate that the peptide adopts a flexible conformation conducive to enzyme interaction, which is essential for its function as a substrate .
Z-Val-Ala-Asn-AMC undergoes hydrolysis when acted upon by legumain. The reaction can be summarized as follows:
This reaction results in the cleavage of the asparaginyl bond and releases the fluorescent product 7-amino-4-methylcoumarin. The kinetics of this reaction can be studied to determine the enzyme's activity and specificity under various conditions .
The mechanism by which Z-Val-Ala-Asn-AMC interacts with legumain involves several steps:
This mechanism allows researchers to quantify legumain activity based on fluorescence intensity, providing insights into enzyme kinetics and substrate specificity .
These properties are crucial for ensuring accurate experimental results when using Z-Val-Ala-Asn-AMC in biochemical assays.
Z-Val-Ala-Asn-AMC has significant applications in scientific research:
Z-Val-Ala-Asn-AMC (Z-VAN-AMC) is a fluorogenic peptide substrate extensively utilized for characterizing the enzymatic specificity within Clan CD proteases. This protease clan, encompassing legumain (AEP), caspases, gingipains, and separases, exhibits stringent primary specificity at the P1 position. Z-VAN-AMC incorporates asparagine (Asn) at P1, enabling selective detection of legumain activity over caspases (which strictly prefer aspartic acid, Asp) and other Clan CD members [1] [5]. The substrate's design leverages the P1 Asn requirement to minimize cross-reactivity, making it indispensable for functional studies in complex biological systems. Hybrid Combinatorial Substrate Library (HyCoSuL) approaches have confirmed that Z-VAN-AMC’s P3-P1 motif (Val-Ala-Asn) aligns with legumain’s non-prime substrate binding pockets, which accommodate hydrophobic residues at P3 (Val) and aliphatic residues at P2 (Ala) [1]. This specificity profile allows researchers to dissect legumain-mediated pathways amid overlapping protease activities.
Table 1: Physicochemical Properties of Z-Val-Ala-Asn-AMC
Property | Value |
---|---|
CAS Number | 245036-58-2 |
Molecular Formula | C₃₀H₃₅N₅O₈ |
Molar Mass | 593.63 g/mol |
Fluorogenic Group | 7-Amino-4-methylcoumarin (AMC) |
Storage Conditions | -15°C |
Legumain hydrolyzes Z-VAN-AMC through a nucleophilic mechanism involving its catalytic cysteine residue (Cys189). The reaction proceeds via a thioester acyl-enzyme intermediate, followed by AMC release detectable at 460 nm. Kinetic analyses reveal that Z-VAN-AMC exhibits a kcat/KM of ~12,000 M⁻¹s⁻¹ for human legumain, reflecting moderate catalytic efficiency [1]. This efficiency stems from optimal interactions in the S2 and S3 subsites: The S2 pocket accommodates alanine’s short side chain, while the S3 subsite favors valine’s branched aliphatic moiety. However, steric constraints limit P4 diversification, as bulky groups (e.g., benzyloxycarbonyl, Z-) reduce turnover rates. Comparative studies with the substrate Z-AAN-AMC (Ala-Ala-Asn-AMC) show that Z-VAN-AMC’s P3 valine enhances specificity by excluding caspases, which disfavor aliphatic residues at P3 [1].
Table 2: Kinetic Parameters of Legumain with AMC-Based Substrates
Substrate | KM (μM) | kcat (s⁻¹) | kcat/KM (M⁻¹s⁻¹) |
---|---|---|---|
Z-VAN-AMC | 18 ± 2 | 0.22 ± 0.03 | 12,200 ± 1,500 |
Z-AAN-AMC | 35 ± 4 | 0.15 ± 0.02 | 4,300 ± 600 |
The P1 residue is the primary determinant of Z-VAN-AMC’s selectivity for legumain over other Clan CD proteases:
Table 3: P1 Residue Selectivity Across Clan CD Proteases
Protease | P1 Preference | Relative Activity (vs. Z-VAN-AMC) | Structural Determinants |
---|---|---|---|
Legumain | Asn ≫ Asp | 100% | Thr381, Ser428, Gly219 |
Caspase-3 | Asp | <1% | Arg164, Gln161, Ser209 |
Gingipain K | Arg/Lys | 0% | Asp259, Asp260, Ser255 |
Z-VAN-AMC hydrolysis by legumain is profoundly influenced by pH due to conformational changes in the enzyme:
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